

TLB-150 Benzoate: A Technical Guide to its Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

TLB-150 Benzoate, also known as RAD-150, is an investigational nonsteroidal selective androgen receptor modulator (SARM). As a benzoate ester of its parent compound, RAD-140 (Vosilasarm), TLB-150 Benzoate is designed to have enhanced stability and a longer biological half-life.[1] Its mechanism of action is centered on the targeted activation of androgen receptors (AR) in specific tissues, primarily muscle and bone, while demonstrating a differential, and in some cases antagonistic, effect in other tissues such as the prostate.[2] This tissue selectivity forms the basis of its therapeutic potential, aiming to elicit the anabolic benefits of androgens with a reduction in androgenic side effects. This guide provides an in-depth overview of the core mechanism of action of TLB-150 Benzoate, drawing from the extensive preclinical data available for its parent compound, RAD-140.

Core Mechanism: Selective Androgen Receptor Modulation

TLB-150 Benzoate exerts its effects by binding to the androgen receptor, a member of the nuclear receptor superfamily.[3] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[3] Unlike traditional anabolic steroids, the tissue-selective action of TLB-150 Benzoate is a key characteristic.[4]



Anabolic Activity in Muscle and Bone

In tissues such as skeletal muscle and bone, TLB-150 Benzoate acts as a potent AR agonist. [5] This activation stimulates anabolic pathways, leading to increased protein synthesis and a reduction in muscle protein breakdown.[4] The intended therapeutic outcomes include an increase in lean muscle mass and enhanced bone mineral density.[5] Preclinical studies on RAD-140 in rats have demonstrated significant increases in the weight of the levator ani muscle, a marker for anabolic activity, at doses as low as 0.03 mg/kg.[2]

Prostate and Seminal Vesicle Effects

A defining feature of SARMs like TLB-150 Benzoate is their differential activity in androgenic tissues like the prostate and seminal vesicles. In castrated rat models, high doses of RAD-140 were shown to antagonize the effects of testosterone propionate on the seminal vesicles, while still promoting anabolic effects on the levator ani muscle.[6] This suggests a partial agonist or antagonist activity in these reproductive tissues, which could translate to a more favorable safety profile compared to non-selective androgens.[6]

A Distinct Anti-Cancer Mechanism in Breast Cancer

In addition to its anabolic effects, a significant area of research for the parent compound RAD-140 has been its potential in treating androgen receptor-positive (AR+), estrogen receptor-positive (ER+) breast cancer.[7] The mechanism in this context is distinct from traditional endocrine therapies.

RAD-140 acts as an AR agonist in these breast cancer cells.[8] The activation of the AR pathway leads to the suppression of the estrogen receptor (ER) signaling pathway.[8] A key molecular event in this process is the significant downregulation of the ESR1 gene, which encodes for the estrogen receptor.[7][9] By both activating a tumor-suppressing pathway (AR) and inhibiting a tumor-promoting pathway (ER), RAD-140 demonstrates a novel dual mechanism of action against this subtype of breast cancer.[7]

Neuroprotective Effects

Preclinical research has also highlighted the neuroprotective potential of RAD-140. In cultured neurons, RAD-140 demonstrated protection against apoptotic insults and increased neuron viability in the presence of amyloid-beta.[6][10] This neuroprotective effect is mediated, at least



in part, through the activation of the MAPK/ERK signaling pathway.[10] In vivo studies using a rat kainate lesion model showed that RAD-140 was able to protect hippocampal neurons from cell death.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data for the parent compound, RAD-140.

Parameter	Value	Assay	Reference Compound	Value
Binding Affinity (Ki)	7 nM	Androgen Receptor Binding Assay	Testosterone	29 nM
Dihydrotestoster one (DHT)	10 nM			
In Vitro Functional Activity (EC50)	0.1 nM	C2C12 Osteoblast Differentiation Assay	Dihydrotestoster one (DHT)	0.05 nM
Selectivity (IC50)	750 nM	Progesterone Receptor Binding Assay	Progesterone	0.2 nM

Table 1: In Vitro Binding Affinity and Functional Activity of RAD-140.[2]



Animal Model	Dose	Effect	
Castrated Immature Rats	0.03 - 0.3 mg/kg (11 days)	Stimulation of levator ani muscle and prostate weight.	
Castrated Immature Rats	10 mg/kg (p.o.)	Antagonized the effect of testosterone propionate (1 mg/kg) on seminal vesicles.	
Gonadectomized, Adult Male Rats	Not specified	Exhibited peripheral tissue- specific androgen action, largely sparing the prostate.	
Rat Kainate Lesion Model	Not specified	Neuroprotection of hippocampal neurons.	

Table 2: Summary of In Vivo Preclinical Findings for RAD-140.[6]

Experimental Protocols Nuclear Receptor Binding Assay

- Objective: To determine the binding affinity of the compound to various nuclear receptors.
- Methodology: Fluorescence polarization-based competitive binding assays are utilized.[11]

Procedure:

- The androgen receptor (AR), estrogen receptor (ER), progesterone receptor (PR), and glucocorticoid receptor (GR) are used.
- Standard ligands for each receptor (e.g., DHT for AR, 17β-estradiol for ER) are used as positive controls.
- A fluorescently labeled ligand (Fluoromone) is incubated with the receptor.
- Increasing concentrations of the test compound (e.g., RAD-140) are added to compete with the Fluoromone for binding to the receptor.



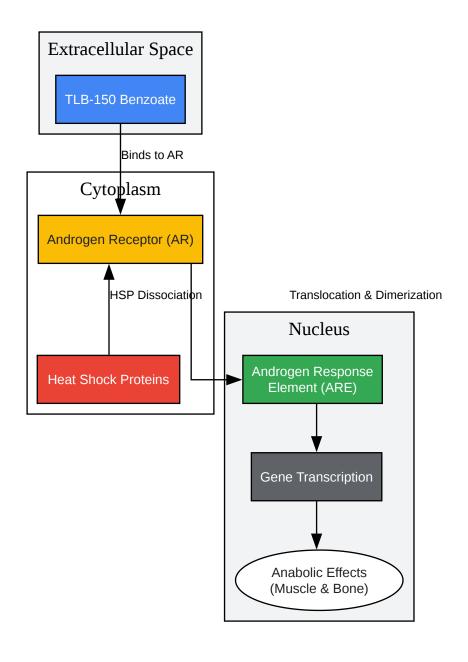
- The change in fluorescence polarization is measured, which is proportional to the amount of Fluoromone displaced by the test compound.
- IC50 values are calculated from the resulting dose-response curves.

Cell Viability Assay (MTT Assay) in Breast Cancer Cells

- Objective: To assess the effect of the compound on the viability of AR+/ER+ breast cancer cells.
- Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
- Procedure:
 - AR+/ER+ breast cancer cell lines (e.g., ZR-75-1) are cultured in appropriate media.
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - Cells are treated with varying concentrations of the test compound (e.g., RAD-140) or vehicle control (DMSO).
 - After a specified incubation period (e.g., 72 hours), the MTT reagent is added to each well.
 - Mitochondrial dehydrogenases in viable cells convert the MTT into a purple formazan product.
 - The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
 - Cell viability is expressed as a percentage of the vehicle-treated control.

Signaling Pathway and Workflow Visualizations

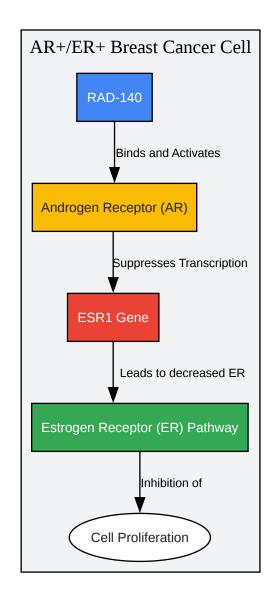




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Core Anabolic Signaling Pathway of TLB-150 Benzoate.





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Anti-Cancer Signaling Pathway of RAD-140 in AR+/ER+ Breast Cancer.



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Experimental Workflow for MTT Cell Viability Assay.



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